

The Discovery and Pharmacological Profile of Oxysophocarpine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxysophocarpine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid isolated from the medicinal plant *Sophora flavescens*, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Traditionally used in Chinese medicine, this natural product has been the subject of extensive modern research, revealing a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of **oxysophocarpine**, its chemical properties, and its diverse pharmacological effects, including neuroprotective, anticancer, anti-inflammatory, and antiviral activities. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside methodologies for evaluating its therapeutic potential in various preclinical models. Furthermore, this guide elucidates the molecular mechanisms underlying its actions, with a focus on key signaling pathways such as MAPK, PI3K/Akt, Nrf2/HO-1, and TLR2/MyD88. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Sophora flavescens Ait., a plant belonging to the legume family, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including inflammation, cancer, and viral infections.^[1] Modern phytochemical investigations have led to the isolation

and identification of numerous bioactive constituents from this plant, with alkaloids being a major class of compounds. Among these, **oxysophocarpine** (OSC) has garnered considerable attention for its potent and multifaceted pharmacological properties.[2]

Chemically, **oxysophocarpine** is a tetracyclic quinolizidine alkaloid with the molecular formula $C_{15}H_{22}N_2O_2$ and a molecular weight of 262.35 g/mol .[3] Its discovery and subsequent pharmacological exploration have paved the way for new therapeutic strategies targeting a range of diseases. This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the journey from the discovery of **oxysophocarpine** to the elucidation of its mechanisms of action.

Physicochemical Properties of Oxysophocarpine

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of **oxysophocarpine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{15}H_{22}N_2O_2$	[3]
Molecular Weight	262.35 g/mol	[3]
CAS Number	26904-64-3	[4]
Appearance	Crystalline solid	[4]
Purity (HPLC)	>98%	[3]
Solubility	DMSO: 1 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 5 mg/ml	[4]
λ_{max}	262 nm	[4]
Origin	Plant/Sophora flavescens Ait.	[4]

Isolation and Purification of Oxysophocarpine from Sophora flavescens

The isolation of **oxysophocarpine** from its natural source is a critical first step in its study and development. Various methods have been employed, with a general workflow involving extraction, partitioning, and chromatographic separation.

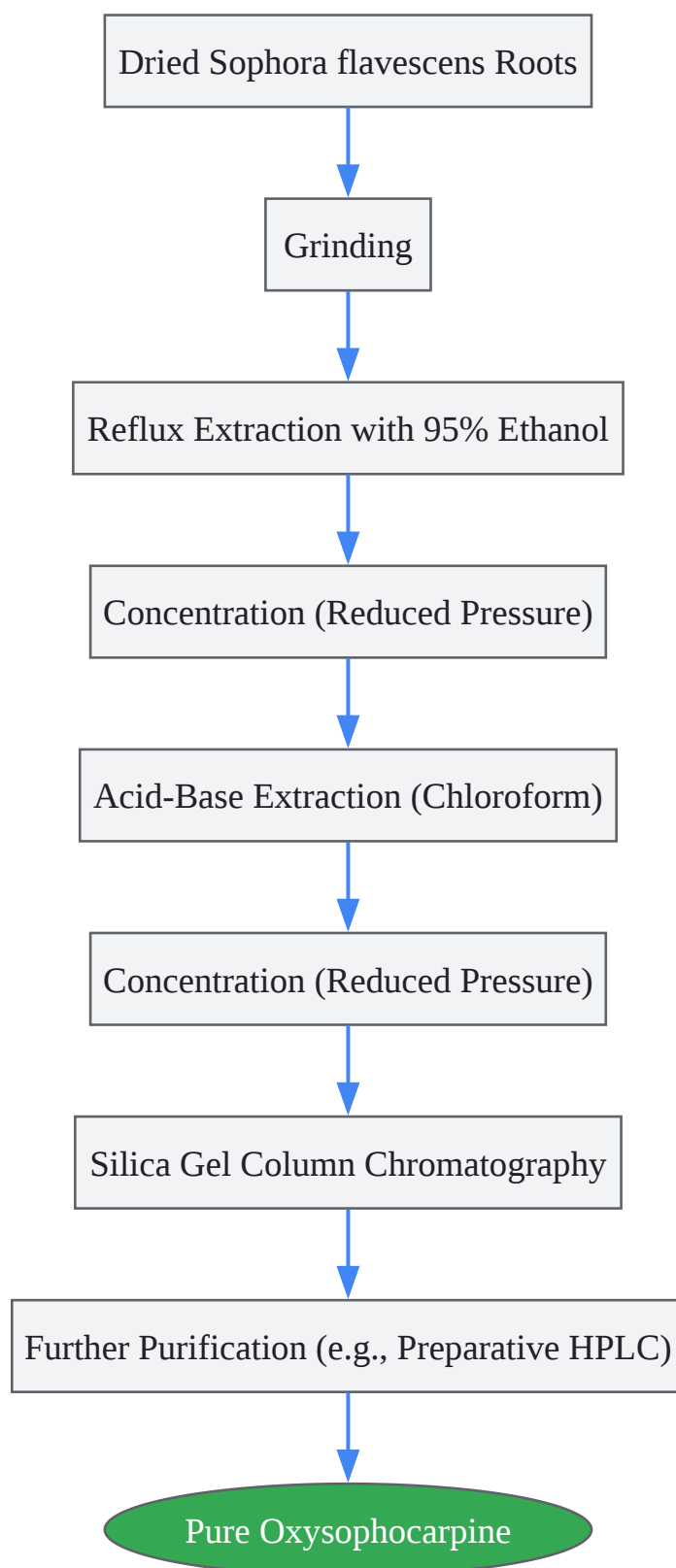
Experimental Protocol: Extraction and Isolation

This protocol outlines a common method for the extraction and isolation of total alkaloids from *Sophora flavescens*, from which **oxysophocarpine** can be further purified.

- Plant Material Preparation: 3 kg of dried roots of *Sophora flavescens* are ground into a coarse powder.
- Extraction:
 - The powdered root is subjected to reflux extraction three times with 95% ethanol.
 - The first extraction is performed with 8 times the volume of the plant material for 2 hours.
 - The subsequent two extractions are carried out with 6 times the volume for 1.5 hours each.
- Concentration: The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
- Acid-Base Extraction:
 - The pH of the aqueous suspension of the crude extract is adjusted to 10.0 with aqueous ammonia.
 - The alkaline solution is then extracted five times with chloroform.
- Crude Alkaloid Preparation: The chloroform extracts are combined and the solvent is evaporated under reduced pressure to yield the crude total alkaloids.
- Column Chromatography:
 - The crude alkaloid mixture is subjected to silica gel column chromatography.

- A gradient elution is performed using a chloroform-methanol-aqueous solvent system to separate the individual alkaloids, including **oxysophocarpine**.^[5]

Experimental Workflow: Isolation and Purification



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Caption: General workflow for the isolation of **oxysophocarpine**.

Pharmacological Activities and Mechanisms of Action

Oxysophocarpine exhibits a remarkable range of pharmacological activities, which are summarized in the following sections. The quantitative data from key studies are presented in tables, and the underlying signaling pathways are illustrated with diagrams.

Neuroprotective Effects

Oxysophocarpine has demonstrated significant neuroprotective effects in models of cerebral ischemia and glutamate-induced neurotoxicity.

Experimental Protocol:

- Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.
- OGD/R Induction:
 - Neurons are washed with glucose-free Earle's Balanced Salt Solution (EBSS).
 - The culture medium is replaced with glucose-free EBSS, and the cells are placed in an anaerobic chamber (95% N₂, 5% CO₂) at 37°C for 2 hours.
 - Reperfusion is initiated by returning the cells to a normoxic incubator with normal culture medium for 24 hours.
- Treatment: **Oxysophocarpine** (0.8, 2, or 5 µmol/L) is added to the culture medium during the reoxygenation period.
- Assessment of Neuroprotection:
 - Cell Viability: Assessed using the MTT assay.
 - Cell Injury: Measured by the release of lactate dehydrogenase (LDH) into the culture medium.
 - Intracellular Calcium ([Ca²⁺]_i): Measured using a fluorescent calcium indicator.

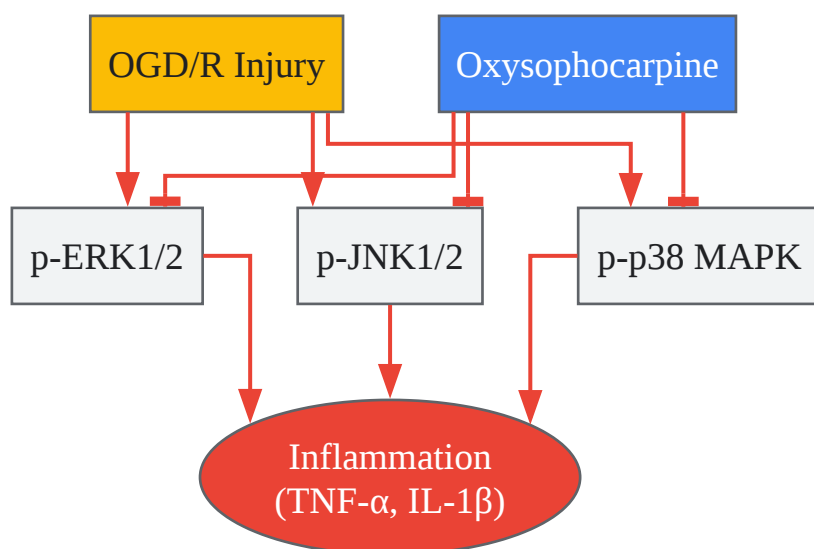
- Mitochondrial Membrane Potential (MMP): Assessed using a fluorescent probe.[6][7]

Quantitative Data:

Endpoint	OGD/R Control	OSC (0.8 $\mu\text{mol/L}$)	OSC (2 $\mu\text{mol/L}$)	OSC (5 $\mu\text{mol/L}$)	Reference
Cell Viability (MTT absorbance)	Significantly decreased	Increased	Increased	Significantly increased	[6][7]
LDH Release	Significantly increased	Decreased	Decreased	Significantly decreased	[6][7]
$[\text{Ca}^{2+}]_i$ Elevation	Significantly increased	Inhibited	Inhibited	Significantly inhibited	[6]
MMP	Significantly decreased	Increased	Increased	Significantly increased	[6]

Oxysophocarpine exerts its neuroprotective effects through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt, and Nrf2/HO-1 pathways.

MAPK Signaling Pathway:

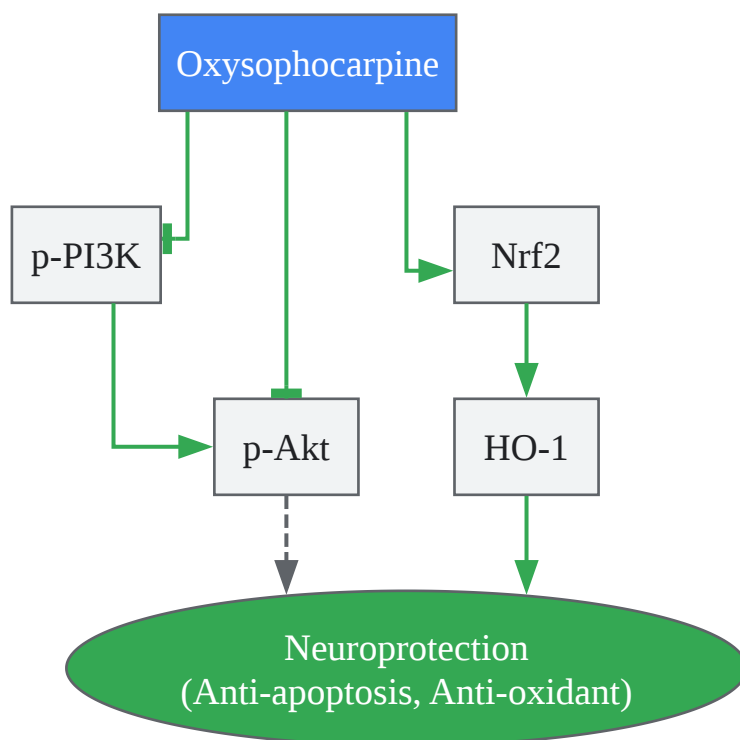


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Caption: OSC inhibits OGD/R-induced MAPK signaling.

PI3K/Akt and Nrf2/HO-1 Signaling Pathways:

Recent studies have also implicated the PI3K/Akt and Nrf2/HO-1 pathways in the neuroprotective effects of **oxysophocarpine**, particularly in models of cerebral ischemia and glutamate-induced apoptosis.[8]



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Caption: OSC modulates PI3K/Akt and Nrf2/HO-1 pathways.

Anticancer Effects

Oxysophocarpine has shown promising anticancer activity, particularly against oral squamous cell carcinoma (OSCC).

Experimental Protocol:

- Cell Lines: SCC-9 and SCC-15 human oral squamous cell carcinoma cell lines are used.
- Treatment: Cells are treated with **oxysophocarpine** (5 μ M) or a vehicle control.

- Assessment of Anticancer Activity:
 - Cell Proliferation: Measured by CCK-8 assay and colony formation assay.
 - Cell Migration and Invasion: Assessed using wound-healing and Transwell assays.
 - Apoptosis: Determined by flow cytometry.[4]

Quantitative Data:

Endpoint	Vehicle Control	OSC (5 μ M)	Reference
SCC-9 Cell Proliferation	100%	Significantly inhibited	[4]
SCC-15 Cell Proliferation	100%	Significantly inhibited	[4]
SCC-9 Cell Migration	High	Significantly reduced	[4]
SCC-15 Cell Migration	High	Significantly reduced	[4]
SCC-9 Cell Invasion	High	Significantly reduced	[4]
SCC-15 Cell Invasion	High	Significantly reduced	[4]

Experimental Protocol:

- Animal Model: An SCC-9 mouse xenograft model is established.
- Treatment: Mice are administered **oxysophocarpine** at a dose of 80 mg/kg.
- Assessment: Tumor growth is monitored and measured.[4]

Quantitative Data:

Endpoint	Control Group	OSC (80 mg/kg)	Reference
Tumor Growth	Progressive	Significantly reduced	[4]

Anti-inflammatory and Analgesic Effects

Oxysophocarpine exhibits potent anti-inflammatory and analgesic properties in various animal models.

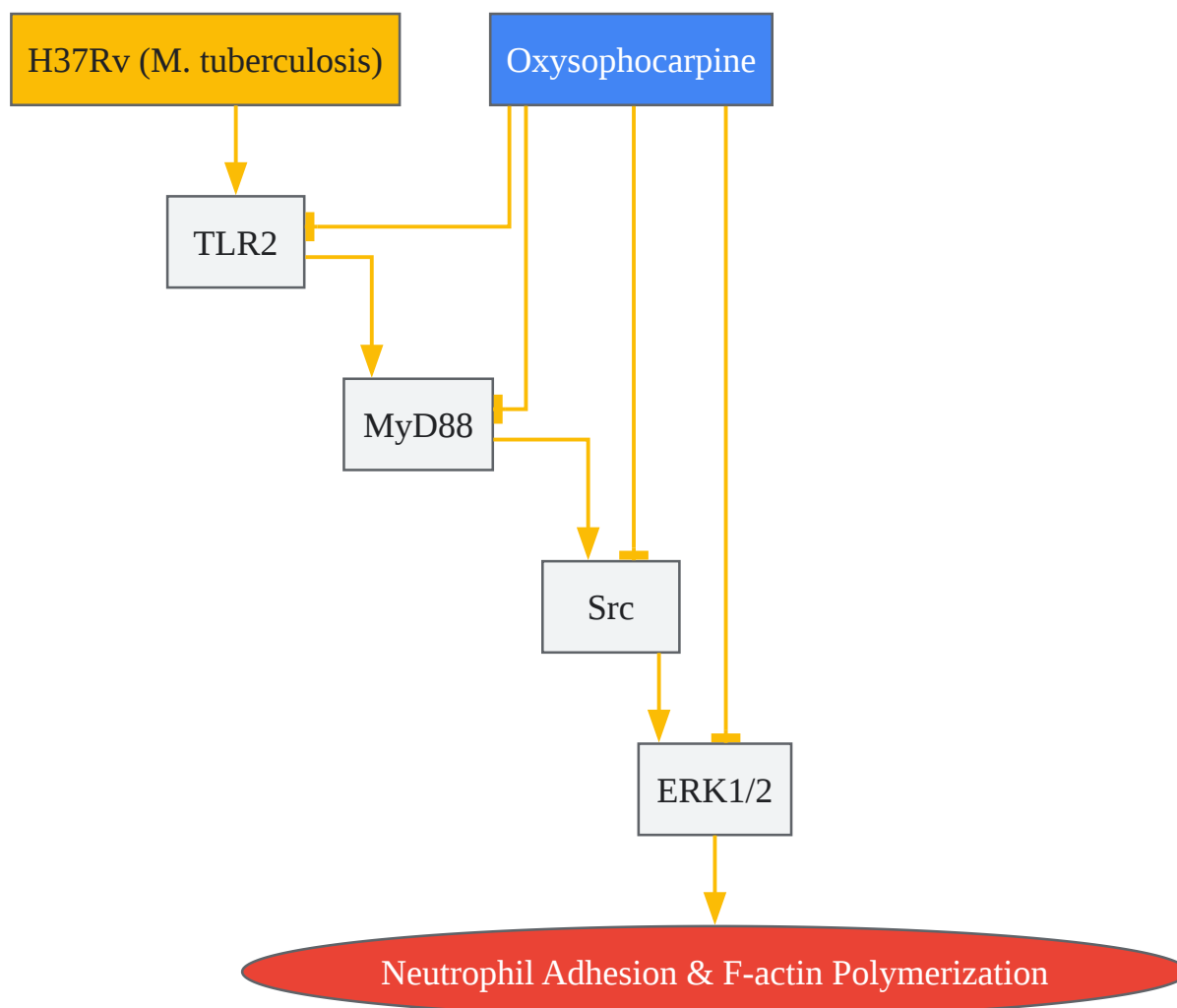
Experimental Protocol:

- **Animal Model:** Paw edema is induced in mice by injecting carrageenan into the plantar surface of the hind paw.
- **Treatment:** Mice are treated with **oxysophocarpine** (40 and 80 mg/kg).
- **Assessment:**
 - **Paw Edema:** Paw volume is measured at different time points after carrageenan injection.
 - **Inflammatory Mediators:** Levels of TNF- α , IL-1 β , IL-6, and PGE₂ in the paw tissue are measured.[\[4\]](#)

Quantitative Data:

Endpoint	Carrageenan Control	OSC (40 mg/kg)	OSC (80 mg/kg)	Reference
Paw Edema	Significant swelling	Inhibited	Significantly inhibited	[4]
TNF- α Level	Increased	-	Significantly reduced	[4]
IL-1 β Level	Increased	-	Significantly reduced	[4]
IL-6 Level	Increased	-	Significantly reduced	[4]
PGE ₂ Level	Increased	-	Significantly reduced	[4]

The anti-inflammatory effects of **oxysophocarpine** are partly mediated through the inhibition of the TLR2/MyD88 signaling pathway, which is crucial in the inflammatory response to pathogens.



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Caption: OSC inhibits the TLR2/MyD88/Src/ERK1/2 pathway.

Antiviral Activity

Oxysophocarpine has also been reported to possess antiviral activity, notably against the Hepatitis B virus (HBV). In vitro studies have shown that it can significantly inhibit the secretion of HBsAg and HBeAg.[1]

Quantitative Data:

Virus	Endpoint	Inhibitory Potency	Reference
HBV	HBsAg secretion	48.3-79.3%	[1]
HBV	HBeAg secretion	24.6-34.6%	[1]

Conclusion

Oxysophocarpine, a natural alkaloid from *Sophora flavescens*, has demonstrated a wide array of promising pharmacological activities. Its neuroprotective, anticancer, anti-inflammatory, and antiviral effects are supported by a growing body of preclinical evidence. The elucidation of its mechanisms of action, involving the modulation of critical signaling pathways, provides a solid foundation for its further development as a therapeutic agent. This technical guide has consolidated the current knowledge on **oxysophocarpine**, offering detailed experimental protocols and structured data to aid researchers and scientists in their future investigations of this multifaceted compound. Further studies, including clinical trials, are warranted to fully explore the therapeutic potential of **oxysophocarpine** in human diseases.

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- To cite this document: BenchChem. [The Discovery and Pharmacological Profile of Oxysophocarpine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678127#discovery-of-oxysophocarpine-from-sophora-flavescens]

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